molecular formula C12H18N2O2 B7925505 N1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N1-methylethane-1,2-diamine

N1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N1-methylethane-1,2-diamine

Cat. No.: B7925505
M. Wt: 222.28 g/mol
InChI Key: LVXFSCNPHRQFKV-UHFFFAOYSA-N
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Description

N1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N1-methylethane-1,2-diamine is a secondary amine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) core substituted with a methyl group at the 5-position. This methyl group is further linked to a methylethane-1,2-diamine moiety. The benzodioxane scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to modulate pharmacokinetic properties .

Synthesis routes for analogous benzodioxane-containing amines often involve nucleophilic substitution or reductive amination. For example, 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q) was synthesized via refluxing 1,4-benzodioxan-5-amine with bis(2-chloroethyl)amine hydrochloride in chlorobenzene, yielding 84% product . Similar methods, such as SnCl₂-mediated reduction of nitro precursors (as in ), may apply to the target compound’s synthesis, though instability of primary diamines might necessitate in situ derivatization .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(6-5-13)9-10-3-2-4-11-12(10)16-8-7-15-11/h2-4H,5-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXFSCNPHRQFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of N-Methylethane-1,2-diamine

A common route involves the alkylation of N-methylethane-1,2-diamine with a benzodioxan-containing electrophile. For example, 5-(chloromethyl)-2,3-dihydrobenzo[b]dioxine reacts with N-methylethane-1,2-diamine in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–80°C).

Mechanistic Insights :
The primary amine group of N-methylethane-1,2-diamine acts as a nucleophile, displacing the chloride ion from the benzodioxan derivative. Steric hindrance from the methyl group on the nitrogen necessitates prolonged reaction times (12–24 hours) to achieve moderate yields (~40–50%).

Optimization Challenges :

  • Competing side reactions, such as over-alkylation or decomposition of the benzodioxan moiety, often reduce yields.

  • Purification requires column chromatography with gradients of ethyl acetate and hexane to separate the desired product from unreacted starting materials.

Reductive Amination Approaches

Condensation with 2,3-Dihydrobenzo[b] dioxin-5-carbaldehyde

Reductive amination offers an alternative pathway, avoiding harsh alkylation conditions. In this method, 2,3-dihydrobenzo[b]dioxin-5-carbaldehyde is condensed with N-methylethane-1,2-diamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction is conducted in methanol or ethanol at room temperature, with yields reaching 45–52% after 6–8 hours.

Critical Parameters :

  • pH control (4–6) is essential to facilitate imine formation while minimizing aldehyde reduction.

  • Substituents on the benzodioxan ring influence reaction kinetics; electron-donating groups accelerate imine formation.

Comparison to Alkylation :

  • Higher functional group tolerance.

  • Reduced risk of over-alkylation but requires stoichiometric reductants.

Coupling Reactions Using Advanced Intermediates

Suzuki-Miyaura Cross-Coupling

Recent advances employ palladium-catalyzed cross-coupling to construct the benzodioxan moiety late in the synthesis. For instance, a boronic ester-functionalized ethylene diamine derivative couples with 5-bromo-2,3-dihydrobenzo[b]dioxine under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane/water). This method achieves yields of 35–42% but demands stringent anhydrous conditions.

Advantages :

  • Enables modular synthesis for analog development.

  • Compatible with sensitive functional groups.

Limitations :

  • High catalyst loading (5–10 mol%) increases costs.

  • Requires pre-functionalized starting materials.

Solvent and Temperature Effects on Reaction Efficiency

Reaction performance is highly dependent on solvent polarity and temperature. A comparative analysis of solvents reveals that DMF outperforms tetrahydrofuran (THF) and dichloromethane (DCM) in alkylation reactions due to its ability to stabilize transition states. Elevated temperatures (70–80°C) improve reaction rates but risk thermal degradation of the benzodioxan core.

Table 1: Solvent Optimization for Alkylation

SolventTemperature (°C)Yield (%)Purity (%)
DMF804892
THF653285
Acetonitrile704189

Catalytic Systems and Their Impact

Acid Catalysis in Reductive Amination

The addition of catalytic acetic acid (10 mol%) accelerates imine formation in reductive amination, reducing reaction times from 8 hours to 4 hours. This modification increases yields to 55% while maintaining selectivity.

Table 2: Catalytic Additives and Performance

AdditiveConcentration (mol%)Yield (%)
Acetic Acid1055
p-Toluenesulfonic Acid550
None45

Scalability and Industrial Considerations

While laboratory-scale syntheses achieve moderate yields, industrial production faces challenges in cost-effectiveness and waste management. Continuous-flow systems have been explored to enhance heat transfer and mixing, reducing reaction times by 30% compared to batch processes. However, catalyst leaching in flow reactors remains a hurdle for large-scale applications.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies investigate visible-light-mediated alkylation using iridium-based photocatalysts. This approach enables room-temperature reactions with improved selectivity, though yields remain suboptimal (25–30%) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant anticancer properties. The compound N1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N1-methylethane-1,2-diamine has been studied for its ability to inhibit tumor growth in various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed cytotoxic effects against breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further investigation.

  • Research Findings : In vitro studies have shown that related compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting a protective effect against neurotoxicity .

Bioremediation

The compound's structural characteristics allow it to interact with various environmental pollutants. It has been proposed as a potential agent for bioremediation processes aimed at degrading toxic substances in contaminated environments.

  • Application Example : A study highlighted the use of similar dioxin derivatives in microbial degradation processes, where they facilitated the breakdown of polycyclic aromatic hydrocarbons (PAHs) in soil samples .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

  • Experimental Insights : Research conducted on polymer blends incorporating this compound showed improved tensile strength and flexibility compared to conventional polymers .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The dihydrobenzodioxin moiety can interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure is compared to related benzodioxane derivatives in Table 1.

Compound Name Key Structural Features Reactivity/Functionality
Target Compound Benzodioxane (5-CH₂), N1-methyl-ethane-1,2-diamine Potential for metal coordination (diamine), lipophilic benzodioxane enhances membrane permeability
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q) Benzodioxane (5-position), piperazine ring Piperazine enhances solubility; used in antipsychotics and antimicrobials
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with N,O-bidentate directing group Directs C–H functionalization in catalysis
4-(Substituted)-5-fluorobenzene-1,2-diamine Fluorinated benzene diamine High reactivity but prone to oxidation; requires immediate use in subsequent steps
Compounds 16–24 (e.g., 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine) Varied substituents (methoxy, fluoro, indole, etc.) on benzodioxane and amine chains Tailored for antiviral activity (e.g., VEEV inhibition)

Key Observations :

  • The N1-methyl-ethane-1,2-diamine group distinguishes the target compound from piperazine derivatives (e.g., 2q), offering a shorter, more flexible chain that may influence binding specificity or catalytic activity.
  • Unlike fluorobenzene diamines , the benzodioxane core likely improves stability against oxidative degradation.
  • Substituents on the benzodioxane ring (e.g., 5-CH₂ vs. 6-CH₃ in compounds) affect electronic properties and steric interactions.

Biological Activity

N1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N1-methylethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 1353959-17-7
  • LogP : 0.8483 (indicates moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity can be advantageous in cancer therapy.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of similar compounds on various cancer cell lines. For instance, studies on related derivatives showed IC50 values ranging from 93.7 µM to over 300 µM against cancerous cell lines such as HeLa and U87, while exhibiting higher IC50 values for normal cell lines . The selective cytotoxicity observed suggests that this compound could be further explored as a potential anticancer agent.

Structure-Activity Relationships (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the dihydrobenzo[b][1,4]dioxin scaffold have been shown to enhance or diminish cytotoxic effects. For example, the introduction of specific functional groups can significantly alter the compound's interaction with target proteins involved in cell proliferation and apoptosis .

Case Study 1: Anticancer Activity

In a study involving the synthesis and evaluation of related compounds, derivatives with similar structures were tested against multiple cancer cell lines. The findings indicated that certain modifications led to enhanced selectivity towards cancer cells while maintaining lower toxicity towards normal cells. This aligns with the observed behavior of this compound in preliminary assays .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which related compounds induced apoptosis in cancer cells. It was found that these compounds could activate caspases and induce mitochondrial dysfunction—key processes in programmed cell death. Such mechanisms warrant further exploration for this compound to elucidate its precise action in cellular contexts .

Q & A

Q. What are the common synthetic routes for N1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N1-methylethane-1,2-diamine?

The synthesis typically involves alkylation reactions of primary or secondary amines with halogenated precursors. For example:

  • Step 1 : React a dihydrobenzo[b][1,4]dioxin derivative (e.g., (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanol ) with a methyl halide or tosylate under basic conditions (e.g., K₂CO₃ or NaH) to form the methylated intermediate.
  • Step 2 : Introduce the ethane-1,2-diamine moiety via nucleophilic substitution, using ethylenediamine derivatives and optimizing reaction time (4–24 hours) and temperature (25–80°C) .
  • Purification : Flash column chromatography (e.g., Al₂O₃ with hexane:acetone gradients) is commonly employed .

Q. What spectroscopic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying chemical shifts for the dihydrodioxin ring (δ 6.7–7.1 ppm for aromatic protons) and methyl/amine groups (δ 2.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (FTIR) : Detects functional groups like C-O (dioxin ring, ~1250 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) .

Q. What are the key functional groups influencing reactivity?

  • Dihydrobenzo[b][1,4]dioxin moiety : Electron-rich aromatic system prone to electrophilic substitution .
  • Methylamine groups : Act as nucleophiles in alkylation or acylation reactions. Steric hindrance from the N1-methyl group may slow secondary reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

  • Catalytic Asymmetric Amination : Use iridium catalysts (e.g., [Ir(cod)Cl]₂) with chiral ligands (e.g., phosphoramidites) to achieve >95% enantiomeric excess (ee) .
  • Chiral Chromatography : Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose-based columns) resolves enantiomers and validates stereochemical purity .

Q. How can solvent effects explain contradictions in reaction outcomes?

  • Case Study : In , ethanol promoted competing nucleophilic substitution (yielding 51% product), while dichloromethane suppressed side reactions (96% yield). This highlights solvent polarity and protic vs. aprotic effects:
    • Polar aprotic solvents stabilize transition states in SN2 mechanisms.
    • Protic solvents (e.g., ethanol) may protonate amines, reducing nucleophilicity .

Q. What strategies enhance the compound’s stability during storage?

  • Storage Conditions : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of the dioxin ring .
  • Avoid Light Exposure : UV light can degrade aromatic systems; use amber glassware .

Q. How to design derivatives for biological activity studies?

  • Structural Modifications :
    • Dioxin Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for receptor binding .
    • Amine Chain : Replace methyl groups with bulkier substituents (e.g., ethyl, cyclohexyl) to study steric effects on bioactivity .
  • Biological Assays : Test derivatives against targets like HIV reverse transcriptase or cancer cell lines, using SAR (structure-activity relationship) models .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for similar compounds?

  • Case Study : reports 97% yield using DME (dimethoxyethane), while achieved 84% in chlorobenzene. Factors to analyze:
    • Solvent Basicity : DME may stabilize intermediates better than chlorobenzene.
    • Catalyst Loading : Adjust iridium catalyst concentration (0.5–2 mol%) to optimize turnover .
  • Mitigation : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized equipment) and validate purity via HPLC .

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